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Compound of Interest

Compound Name:

5-METHYL-4-

(METHYLTHIO)PYRROLO[1,2-F]

[1,2,4]TRIAZINE

Cat. No.: B1357939 Get Quote

An In-depth Technical Guide on 5-METHYL-4-(METHYLTHIO)PYRROLO[1,2-F][1][2]

[3]TRIAZINE and its Core Scaffold for Drug Discovery Professionals

Introduction
5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a heterocyclic compound belonging to

the pyrrolo[1,2-f][1][2][3]triazine class of molecules. While specific data on this particular

derivative is limited, the core pyrrolotriazine scaffold is of significant interest in medicinal

chemistry. This scaffold is recognized as a "privileged" structure, meaning it can bind to multiple

biological targets, and is a key component in a variety of therapeutic agents, including kinase

inhibitors for cancer therapy and antiviral nucleoside analogs.[3] This guide provides an

overview of the known properties of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine and

delves into the well-documented characteristics and applications of its parent scaffold.

Core Compound Properties: 5-METHYL-4-
(METHYLTHIO)PYRROLO[1,2-F][1][2][3]TRIAZINE
Publicly available data on 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is primarily

limited to its identity as a research chemical. It is cited as a reactant in the preparation of

substituted pyrrolotriazines that act as dual inhibitors of the protein tyrosine kinases EGFR
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(Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2).

[4]

Property Value Source

CAS Number 859205-88-2 ChemicalBook[4]

Molecular Formula C₈H₉N₃S Angene International[5]

Synonyms

5-Methyl-4-

(methylthio)pyrrolo[2,1-f][1][2]

[3]triazine

BLDpharm[6]

Primary Use
Research chemical for

synthesis of kinase inhibitors
ChemicalBook[4]

No empirical data on properties such as melting point, boiling point, or solubility for this specific

compound were found in the public domain.

The Pyrrolo[1,2-f][1][2][3]triazine Scaffold: A
Versatile Pharmacophore
The pyrrolo[1,2-f][1][2][3]triazine nucleus is a fused heterocyclic system that has proven to be a

highly effective template for mimicking the purine core of ATP, the energy currency of the cell

that is also the substrate for kinase enzymes.[2][3] This mimicry allows derivatives to act as

competitive inhibitors in the ATP-binding pocket of various kinases, which are crucial regulators

of cell signaling and are often dysregulated in diseases like cancer.[1][2]

Biological Activity: Kinase Inhibition
The pyrrolotriazine scaffold is a cornerstone for numerous potent and selective kinase

inhibitors.[1] Different substitutions on the core ring structure allow for targeting of various

kinase families.

VEGFR-2 Inhibition: Several pyrrolotriazine derivatives have been synthesized as potent

inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of

angiogenesis (the formation of new blood vessels) which is critical for tumor growth. Some

compounds exhibit IC₅₀ values in the low nanomolar range.[1][7]
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EGFR Inhibition: By attaching specific substituents, such as a 4-((3-chloro-4-

fluorophenyl)amino) group, the scaffold yields potent inhibitors of EGFR, a receptor often

overexpressed in various cancers.[2]

FGFR Inhibition: The fibroblast growth factor receptor (FGFR) family is another class of

tyrosine kinases involved in cancer. Pyrrolotriazine derivatives have been developed as

effective inhibitors of FGFR-1.[1]

c-Met Inhibition: The c-Met proto-oncogene, another tyrosine kinase, is also a target for this

class of compounds.[1]

The versatility of this scaffold has led to the development of approved drugs, such as Brivanib

Alaninate, an antitumorigenic agent.[8]

Antiviral Applications
Beyond cancer, the pyrrolo[1,2-f][1][2][3]triazine core is a fundamental component of the broad-

spectrum antiviral drug Remdesivir, which has been used in the treatment of RNA virus

infections, including SARS-CoV-2.[8]

Signaling Pathway and Mechanism of Action
Pyrrolotriazine-based kinase inhibitors typically function as ATP-competitive inhibitors. They

occupy the ATP-binding site on the kinase, preventing the phosphorylation of downstream

substrate proteins. This action blocks the signal transduction cascade that promotes cell

proliferation, survival, and angiogenesis.
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Caption: ATP-competitive inhibition of a Receptor Tyrosine Kinase by a pyrrolotriazine

derivative.

Experimental Protocols
While a specific protocol for the synthesis of 5-methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine

is not publicly detailed, a general synthetic strategy for the pyrrolotriazine scaffold often starts

from a pyrrole derivative.[8]

Representative Synthesis of a Pyrrolo[1,2-f][1][2]
[3]triazine Core
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This protocol is a generalized representation based on common synthetic routes described in

the literature.[8]

N-Amination of Pyrrole: A suitable N-unsubstituted pyrrole derivative is treated with an

aminating agent, such as O-(diphenylphosphinyl)hydroxylamine or NH₂Cl, in the presence of

a strong base like sodium hydride (NaH) to form an N-aminopyrrole intermediate.

Cyclization: The resulting N-aminopyrrole is then cyclized. A common method involves

heating the intermediate with formamidine acetate or a similar reagent to construct the

triazine ring, yielding the core pyrrolo[1,2-f][1][2][3]triazine structure.

Functionalization: Further modifications, such as the introduction of the methyl and

methylthio groups at the 5 and 4 positions respectively, would be achieved through

subsequent reaction steps tailored to the desired final product.

General Kinase Inhibition Assay Workflow
The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a

compound like a pyrrolotriazine derivative against a target kinase.
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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion
5-Methyl-4-(methylthio)pyrrolo[1,2-f][1][2][3]triazine is a specific derivative of a highly valuable

chemical scaffold. While detailed information on this compound is sparse, the extensive

research into the pyrrolo[1,2-f][1][2][3]triazine core provides a strong foundation for

understanding its potential as a kinase inhibitor. Its utility as a building block for dual
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EGFR/HER2 inhibitors highlights its relevance in modern drug discovery. Researchers and

drug development professionals can leverage the known structure-activity relationships of the

broader pyrrolotriazine class to explore the therapeutic potential of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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